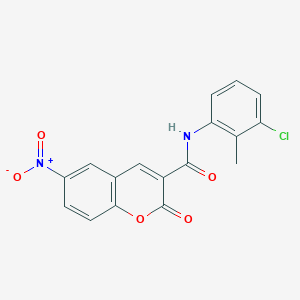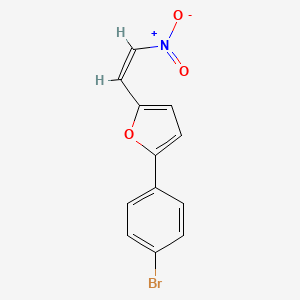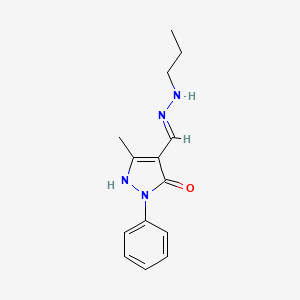![molecular formula C19H25N3O3S B6126081 4-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone](/img/structure/B6126081.png)
4-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to a class of compounds known as pyridazinones, which have been found to exhibit a range of biological activities. In
Mecanismo De Acción
The mechanism of action of 4-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone involves the inhibition of a specific protein kinase. This kinase is involved in the regulation of various cellular processes, including cell growth and division, apoptosis, and metabolism. By inhibiting this kinase, 4-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone can alter these processes and provide insights into their regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone have been studied in various cellular and animal models. It has been found to inhibit cell growth and induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent. Additionally, it has been shown to improve glucose metabolism in animal models of diabetes, indicating its potential as a treatment for this disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone is its selectivity for a specific protein kinase. This makes it a valuable tool for studying the function of this enzyme in various cellular processes. However, one limitation is its potential off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 4-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Additionally, its potential use as a treatment for diabetes and other metabolic disorders warrants further investigation. Finally, the development of more selective and potent analogs of 4-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone may provide valuable tools for studying the function of protein kinases in various cellular processes.
Métodos De Síntesis
The synthesis of 4-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone has been described in several studies. One common method involves the reaction of 4-bromo-3-methyl-1-(4-sulfamoylphenyl)-1H-pyridazin-6-ol with 3,5-dimethylpiperidine in the presence of a palladium catalyst. The resulting product is then treated with a base, such as sodium hydroxide, to yield the final compound.
Aplicaciones Científicas De Investigación
4-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone has been studied for its potential applications in various areas of scientific research. One area of interest is its use as a tool compound for studying the role of protein kinases in cellular signaling pathways. It has been found to selectively inhibit a specific kinase, making it a valuable tool for investigating the function of this enzyme in various cellular processes.
Propiedades
IUPAC Name |
5-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]methyl]-3-methyl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-13-8-14(2)12-22(11-13)26(24,25)18-6-4-16(5-7-18)10-17-9-15(3)20-21-19(17)23/h4-7,9,13-14H,8,10-12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQUABPCFDLFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)CC3=CC(=NNC3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzyl}-6-methylpyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(3-bromobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6125998.png)
![3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6126001.png)


![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cycloheptylacetamide](/img/structure/B6126018.png)
![5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6126023.png)
![N-[3-(1H-tetrazol-1-yl)phenyl]-1-(3-thienylacetyl)-3-piperidinecarboxamide](/img/structure/B6126032.png)
![6-[1-(9H-fluoren-2-ylmethyl)piperidin-4-yl]-2-methylpyrimidin-4(3H)-one](/img/structure/B6126044.png)
![4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide](/img/structure/B6126045.png)

![4-(3,4-dimethylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6126060.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(3,5-dimethyl-4-isoxazolyl)propanamide](/img/structure/B6126073.png)
![4-{3-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-3-oxopropyl}-1,3-thiazol-2-amine trifluoroacetate](/img/structure/B6126084.png)
![1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinol](/img/structure/B6126100.png)